molecular formula C13H14OS B7873995 (3,5-Dimethylphenyl)(thiophen-3-yl)methanol

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol

Cat. No.: B7873995
M. Wt: 218.32 g/mol
InChI Key: FFPGADMQXKCTMP-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(thiophen-3-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor. For instance, 3,5-dimethylbenzyl chloride can be reacted with thiophen-3-ylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of laboratory methods, with considerations for cost, yield, and environmental impact. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (3,5-Dimethylphenyl)(thiophen-3-yl)ketone.

    Reduction: (3,5-Dimethylphenyl)(thiophen-3-yl)methane.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, (3,5-Dimethylphenyl)(thiophen-3-yl)methanol can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may be investigated for its potential biological activity. Derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound can be used as a scaffold for designing new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronics, coatings, and other applications.

Mechanism of Action

The mechanism by which (3,5-Dimethylphenyl)(thiophen-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(thiophen-2-yl)methanol
  • (3,5-Dimethylphenyl)(furan-3-yl)methanol
  • (3,5-Dimethylphenyl)(pyridin-3-yl)methanol

Uniqueness

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the thiophene ring and the methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3,5-dimethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPGADMQXKCTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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